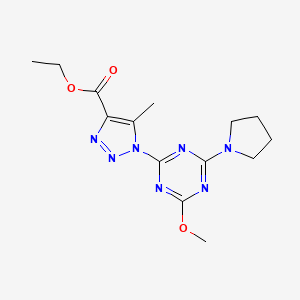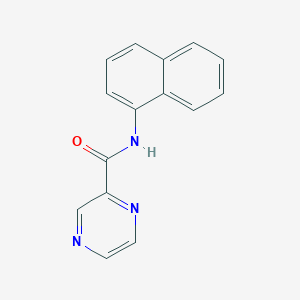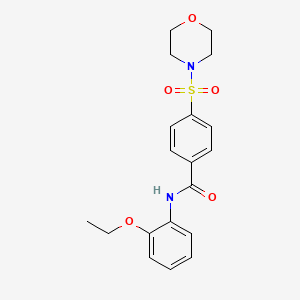![molecular formula C21H22N4O3 B5592083 3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5592083.png)
3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.16919058 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of related compounds have been studied using Density Functional Theory (DFT), revealing insights into bond lengths, angles, and intramolecular charge transfers. These studies are crucial for understanding the interactions and potential applications of similar compounds in scientific research (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Efficient Synthesis of PPARpan Agonists
Research has shown efficient synthesis methods for compounds with similar structures, highlighting their potential as PPARpan agonists. This work includes regioselective bond formation and introduction of specific chemical groups, demonstrating the compound's relevance in scientific research applications (Jiasheng Guo, G. A. Erickson, Russ N. Fitzgerald, R. Matsuoka, Stephen W. Rafferty, M. Sharp, B. R. Sickles, J. Wisowaty, 2006).
Synthesis of Key Intermediates
The synthesis of key intermediates like 4-[4-(4-Aminophenyl)piperazin-1-yl]phenol, essential for the production of drugs like posaconazole, illustrates the chemical's significance in the development of pharmaceuticals. This research provides a foundation for synthesizing similar compounds for various scientific applications (Wang Xu-heng, 2013).
Annular Tautomerism Studies
The study of annular tautomerism in NH-pyrazoles provides insights into the structural dynamics and interactions of similar compounds. Understanding these tautomeric forms is crucial for their application in scientific research, particularly in designing compounds with specific properties (P. Cornago, P. Cabildo, R. Claramunt, L. Bouissane, E. Pinilla, M. Torres, J. Elguero, 2009).
Hydrogen-bonded Chain Studies
Research on compounds like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone has provided valuable insights into hydrogen-bonded chains, crucial for understanding the molecular assembly and potential applications in nanotechnology and materials science (Jorge Trilleras, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(3-hydroxyphenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-18-7-2-4-15(12-18)19-14-20(23-22-19)21(27)25-10-8-24(9-11-25)16-5-3-6-17(26)13-16/h2-7,12-14,26H,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKPZVXBEVLFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)


![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)
![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)
![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

![5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)


![[5-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5592089.png)
